((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane
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Overview
Description
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane is a complex organic compound that features a naphthalene core substituted with bromine, methoxymethoxy, and ethynyl groups, along with a triisopropylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane typically involves multiple steps:
Bromination: The naphthalene core is first brominated to introduce the bromine atom at the 8-position.
Methoxymethoxylation: The 6-position of the naphthalene ring is then functionalized with a methoxymethoxy group.
Ethynylation: An ethynyl group is introduced at the 1-position of the naphthalene ring.
Triisopropylsilylation: Finally, the ethynyl group is protected with a triisopropylsilane moiety.
Each of these steps requires specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxymethoxylation: Using methoxymethyl chloride (MOMCl) and a base like sodium hydride (NaH).
Ethynylation: Using ethynyl lithium or ethynyl magnesium bromide.
Triisopropylsilylation: Using triisopropylsilyl chloride (TIPS-Cl) and a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxymethoxy group can be oxidized or reduced under appropriate conditions.
Deprotection: The triisopropylsilane group can be removed to reveal the ethynyl group.
Common Reagents and Conditions
Substitution: Using nucleophiles such as amines or thiols.
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Deprotection: Using fluoride sources like tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted derivative.
Scientific Research Applications
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and triisopropylsilane groups may play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of triisopropylsilane.
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)phenylsilane: Similar structure but with a phenylsilane group instead of triisopropylsilane.
Uniqueness
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane is unique due to the presence of the triisopropylsilane group, which can provide steric protection and influence the compound’s reactivity and interactions. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C23H31BrO2Si |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[8-bromo-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H31BrO2Si/c1-16(2)27(17(3)4,18(5)6)12-11-19-9-8-10-20-13-21(26-15-25-7)14-22(24)23(19)20/h8-10,13-14,16-18H,15H2,1-7H3 |
InChI Key |
IXNCXROHXUQOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)Br)OCOC)(C(C)C)C(C)C |
Origin of Product |
United States |
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